molecular formula C13H8ClNO5 B1406854 4-Chloro-3-(4-nitrophenoxy)benzoic acid CAS No. 1417568-07-0

4-Chloro-3-(4-nitrophenoxy)benzoic acid

Cat. No. B1406854
CAS RN: 1417568-07-0
M. Wt: 293.66 g/mol
InChI Key: ZYGCYTXTQPYRQE-UHFFFAOYSA-N
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Description

“4-Chloro-3-(4-nitrophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9NO5 . It is also known by its IUPAC name "4-(4-Nitrophenoxy)benzoic acid" .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(4-nitrophenoxy)benzoic acid” consists of a benzoic acid group attached to a nitrophenoxy group . The average mass of the molecule is 259.214 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-(4-nitrophenoxy)benzoic acid” include a solid form and a melting point of 238-242 °C . The compound has a molecular weight of 259.21 .

Scientific Research Applications

Synthesis and Applications in Polymer Chemistry

Synthesis of AB-type Monomers for Polybenzimidazoles The compound, 4-Chloro-3-(4-nitrophenoxy)benzoic acid, has been used in the synthesis of AB-type monomers for polybenzimidazoles. These monomers have potential applications in high-performance polymers due to their thermal stability and mechanical properties. For instance, the synthesis involves an SN Ar reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, yielding related compounds used as intermediates in the polymer synthesis process (Begunov & Valyaeva, 2015).

Use in Dye Synthesis for Synthetic Polymer Fibers Moreover, derivatives of 4-Chloro-3-(4-nitrophenoxy)benzoic acid have been involved in the synthesis of dyes. Specifically, the condensation of 4-chloro-1,8-naphthalic anhydride with 2-nitrophenol leads to intermediates, which upon further reactions, yield dyes such as benzo[k, l]xanthene–3, 4–dicarboximides and benzimidazoxanthenoisoquinolinones. These dyes impart fluorescent greenish-yellow to orange hues to polyester fibers, showcasing good fastness to light and sublimation (Peters & Behesti, 2008).

Environmental Applications

Purification of Water Using Photocatalysis In the field of environmental science, the photocatalytic properties of TiO2 have been leveraged for the purification of water, where compounds like 4-Chloro-3-(4-nitrophenoxy)benzoic acid play a role in the mineralization and degradation of organic pollutants under near UV light illumination. This process effectively oxidizes various organic compounds to carbon dioxide, indicating the potential of such compounds in enhancing photocatalytic water purification processes (Matthews, 1990).

Safety and Hazards

“4-Chloro-3-(4-nitrophenoxy)benzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-chloro-3-(4-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-11-6-1-8(13(16)17)7-12(11)20-10-4-2-9(3-5-10)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGCYTXTQPYRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(4-nitrophenoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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